5-氯-2-甲基-6-硝基-1,3-苯并恶唑

描述

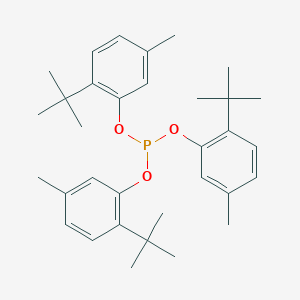

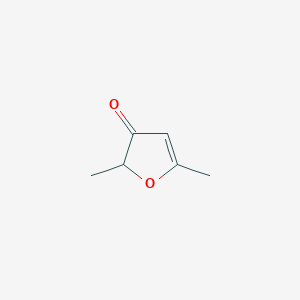

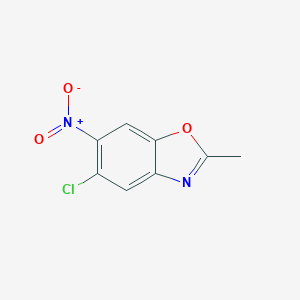

5-Chloro-2-methyl-6-nitro-1,3-benzoxazole (CMBX) is an organic compound with a wide range of applications in the scientific and medical fields. It is a colorless solid that has a strong odor and is soluble in most organic solvents. CMBX is an important intermediate in the synthesis of pharmaceuticals and other organic compounds, and has been studied for its potential use in the treatment of various diseases.

科学研究应用

基本性质

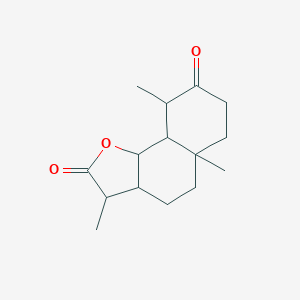

“5-氯-2-甲基-6-硝基-1,3-苯并恶唑”是一种化学化合物,分子式为C8H5ClN2O3,分子量为212.59 . 该化合物在室温下呈固体结晶状态 .

蛋白质组学研究

该化合物已被用于蛋白质组学研究 . 蛋白质组学是对蛋白质,特别是其结构和功能的大规模研究。该领域对于我们理解细胞生物学至关重要,因为蛋白质是生物体的重要组成部分,具有多种功能。

抗真菌活性

苯并恶唑衍生物,包括“5-氯-2-甲基-6-硝基-1,3-苯并恶唑”,已显示出抗真菌活性 . 这表明该化合物在开发新型抗真菌药物或治疗方法方面具有潜在的应用价值。

抗菌活性

苯并恶唑衍生物中存在吸电子基团可以提高其抗菌活性 . 这表明“5-氯-2-甲基-6-硝基-1,3-苯并恶唑”可以作为对抗各种微生物感染的潜在用途进行研究。

安全和危害

The compound has been classified with the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

作用机制

Target of Action

Benzoxazole derivatives, the class of compounds to which it belongs, have been extensively used in drug discovery due to their broad substrate scope and functionalization .

Mode of Action

Benzoxazole derivatives have been reported to exhibit a variety of biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .

Result of Action

Benzoxazole derivatives have been reported to exhibit a variety of biological activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole . For instance, it is soluble in non-polar solvents such as chloroform and benzene . Therefore, the compound’s action may be influenced by the polarity of its environment. Additionally, safety precautions should be taken to avoid skin contact and inhalation of aerosols during handling .

生化分析

Biochemical Properties

Benzoxazole derivatives have been reported to exhibit antimicrobial activity

Cellular Effects

Benzoxazole derivatives have been reported to exhibit antimicrobial activity, suggesting that they may influence cell function .

Molecular Mechanism

Benzoxazole derivatives have been reported to exhibit antimicrobial activity, suggesting that they may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression .

属性

IUPAC Name |

5-chloro-2-methyl-6-nitro-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O3/c1-4-10-6-2-5(9)7(11(12)13)3-8(6)14-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLNUPKJPTAHIEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2O1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377454 | |

| Record name | 5-chloro-2-methyl-6-nitro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13452-16-9 | |

| Record name | 5-chloro-2-methyl-6-nitro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。